molecular formula C10H11BrFNO2 B2577959 Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate CAS No. 1442471-26-2

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Cat. No.: B2577959
CAS No.: 1442471-26-2
M. Wt: 276.105
InChI Key: JPQNPPCKEMAVMD-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate typically involves the reaction of 5-amino-2-bromo-4-fluorobenzene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary amines or alcohols.

Scientific Research Applications

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino, bromo, and fluoro groups allows for specific binding interactions, which can modulate the activity of the target molecule .

Comparison with Similar Compounds

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate
  • Ethyl 2-(5-amino-2-bromo-4-chlorophenyl)acetate
  • Ethyl 2-(5-amino-2-bromo-4-methylphenyl)acetate

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The unique combination of amino, bromo, and fluoro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research .

Biological Activity

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₁₀H₁₁BrFNO₂ and a molecular weight of 276.11 g/mol. The synthesis typically involves the reaction of 5-amino-2-bromo-4-fluorobenzene with ethyl bromoacetate in the presence of a base like potassium carbonate, using an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been employed in studies focusing on enzyme inhibition and protein-ligand interactions, particularly in the context of drug development for antibiotic-resistant strains .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli8 µg/mL
Enterococcus faecalis5 µg/mL
Pseudomonas aeruginosa13 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can significantly reduce cell viability in various cancer cell lines, including Caco-2 and A549 cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Data

Cell Line% Viability Reduction (vs Control)IC₅₀ (µM)
Caco-239.8%12
A54931.9%15

The presence of specific substituents such as amino and bromo groups enhances its interaction with cellular targets, making it a promising candidate for further anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial resistance mechanisms.
  • Protein-Ligand Interactions : It modulates protein functions by binding to specific sites, influencing pathways related to cell growth and apoptosis .
  • Selectivity : The unique combination of bromine and fluorine substituents allows for selective activity against targeted enzymes or receptors, which is crucial in drug design .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibiotic Development : A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into a new antibiotic .
  • Cancer Therapeutics : Research involving Caco-2 cells showed that treatment with this compound led to significant reductions in cell viability, suggesting it could be further explored as an anticancer agent .

Properties

IUPAC Name

ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQNPPCKEMAVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (2.127 g, 6.95 mmol) in EtOH (70 mL) was treated with iron powder (3.88 g, 69.5 mmol) and satd ammonium chloride (14.48 mL, 69.5 mmol) and heated to 55° C. for 1 h. The mixture was cooled to RT, filtered through a pad of diatomaceous earth, rinsed well with EtOH and the organics concentrated under reduced pressure. The resulting aqueous residue was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were washed with water, dried (MgSO4), and concentrated to afford ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate (1.792 g, 93% yield) as an amber oil. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, 1H), 6.76 (d, 1H), 5.35 (s, 2H), 4.08 (q, 2H), 3.61 (s, 2H), 1.18 (t, 3H); MS (ESI) m/z: 278.0 [M+H]+.
Quantity
2.127 g
Type
reactant
Reaction Step One
Quantity
14.48 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3.88 g
Type
catalyst
Reaction Step One

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